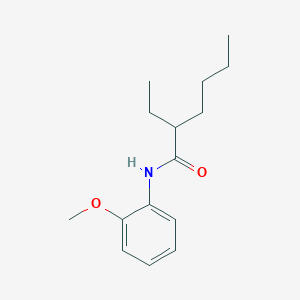
2-ethyl-N-(2-methoxyphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-N-(2-methoxyphenyl)hexanamide is an amide derivative characterized by a 2-ethylhexanoyl chain linked to a 2-methoxyphenyl group via an amide bond. The compound’s structure combines a branched aliphatic chain with an aromatic ring substituted with a methoxy group at the ortho position.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-ethyl-N-(2-methoxyphenyl)hexanamide with structurally related hexanamide derivatives, highlighting variations in substituents, molecular formulas, and molar masses:
*Calculated based on structural analogs (see Section 2.2).
Key Observations:
- In contrast, the nitro group in 2-ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide introduces steric and electronic challenges, affecting reactivity and solubility .
- Chain Length and Branching: The 2-ethylhexanoyl chain contributes to increased lipophilicity compared to shorter-chain amides (e.g., butanamide derivatives in ), which may influence membrane permeability in biological systems .
- Heterocyclic Modifications : Compounds like 2-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexanamide demonstrate how heterocyclic rings can alter binding affinities, as seen in drug design studies targeting enzymes such as SARS-CoV-2 main protease .
Properties
CAS No. |
333441-89-7 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35g/mol |
IUPAC Name |
2-ethyl-N-(2-methoxyphenyl)hexanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-9-12(5-2)15(17)16-13-10-7-8-11-14(13)18-3/h7-8,10-12H,4-6,9H2,1-3H3,(H,16,17) |
InChI Key |
UATXGFPYQSKRAE-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















